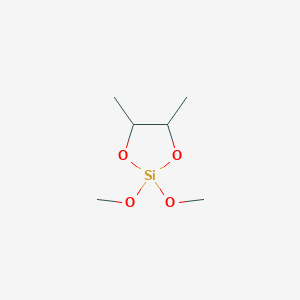
3-Methylpentan-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYLO-TOLYLACETATE is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries. METHYLO-TOLYLACETATE, in particular, is known for its sweet, fruity aroma, making it a popular choice in perfumery and flavoring agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: METHYLO-TOLYLACETATE can be synthesized through the esterification reaction between toluene and acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of METHYLO-TOLYLACETATE involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reactants are continuously fed into a reactor where they undergo esterification, and the product is continuously removed and purified.
Types of Reactions:
Oxidation: METHYLO-TOLYLACETATE can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of METHYLO-TOLYLACETATE can yield alcohols.
Substitution: The ester group in METHYLO-TOLYLACETATE can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Toluic acid and acetic acid.
Reduction: Methyl alcohol and toluene.
Substitution: Various substituted esters depending on the substituent introduced.
Applications De Recherche Scientifique
METHYLO-TOLYLACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug delivery studies.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of METHYLO-TOLYLACETATE involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can be hydrolyzed by esterases to produce toluene and acetic acid, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Butyl acetate: Known for its sweet smell, used in the production of lacquers and paints.
Propyl acetate: Used in fragrances and as a solvent in coatings and printing inks.
Uniqueness: METHYLO-TOLYLACETATE is unique due to its specific combination of toluene and acetic acid, which imparts a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its chemical structure also allows for diverse chemical reactions, making it a versatile compound in various scientific applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-methylpentan-3-yl benzoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
Clé InChI |
QVYJOAOGGNUGEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


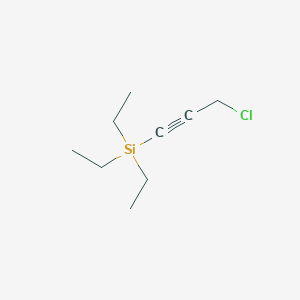

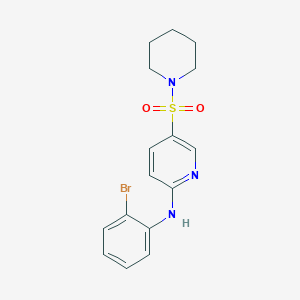
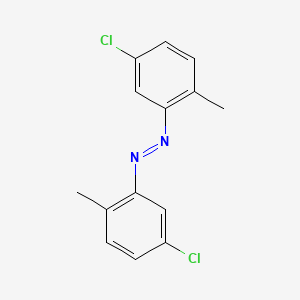
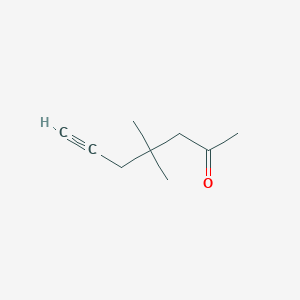
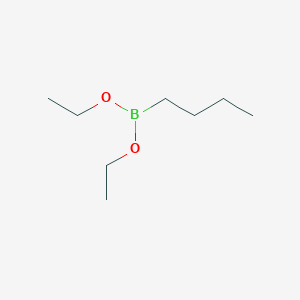
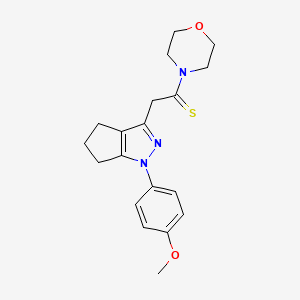
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
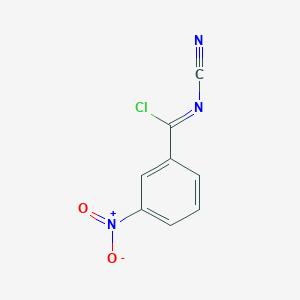
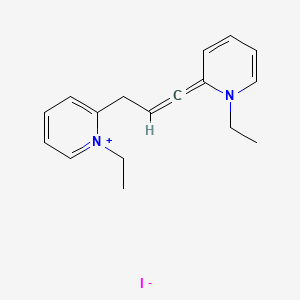
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

